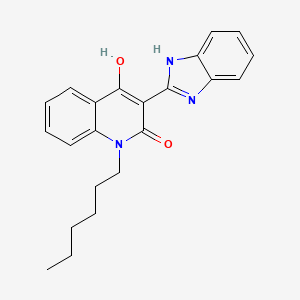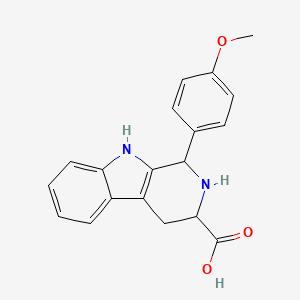
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone, also known as BHQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHQ belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is its broad range of biological activities, which make it a potential candidate for the development of new drugs. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is its low solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for the study of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone. One area of research is the development of new synthetic methods for 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone that can improve yield and purity. Another area of research is the investigation of the potential applications of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone in materials science, such as in the development of new sensors and electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone involves the reaction of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzene in the presence of a suitable solvent and catalyst. The resulting product is then treated with hexylamine to obtain 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone. The synthesis of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is a multistep process that requires careful optimization of reaction conditions to achieve high yields.
科学的研究の応用
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been investigated for its anticancer, antiviral, and antimicrobial activities. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)27)21-23-16-11-6-7-12-17(16)24-21/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWKKJDEUNICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![methyl 4-(2-amino-3-cyano-8-hydroxy-5,6-dihydrobenzo[h]quinolin-4-yl)-1H-pyrazole-3-carboxylate](/img/structure/B6068284.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)
![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)
![2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)